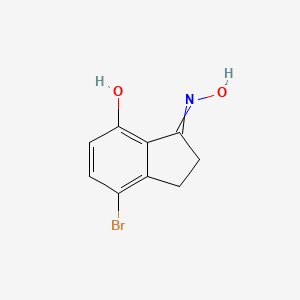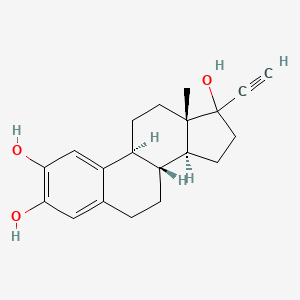
4-Bromo-7-hydroxyindan oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-hydroxyindan oxime is a chemical compound known for its potent spermicidal properties. It has been studied extensively for its ability to immobilize sperm and its relatively low toxicity compared to other spermicidal agents
Preparation Methods
The synthesis of 4-Bromo-7-hydroxyindan oxime involves several steps. One common method includes the bromination of 7-hydroxyindan, followed by the conversion of the resulting bromo compound to its oxime derivative. The reaction conditions typically involve the use of bromine and a suitable solvent, followed by the addition of hydroxylamine to form the oxime .
Chemical Reactions Analysis
4-Bromo-7-hydroxyindan oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-7-hydroxyindan oxime has several scientific research applications:
Mechanism of Action
The mechanism by which 4-Bromo-7-hydroxyindan oxime exerts its spermicidal effects involves the chelation of essential metal ions in sperm cells, leading to immobilization and loss of viability . The compound targets specific pathways involved in sperm motility, disrupting their function and preventing fertilization.
Comparison with Similar Compounds
4-Bromo-7-hydroxyindan oxime is unique due to its potent spermicidal activity and low toxicity. Similar compounds include:
Nonoxynol-9: A widely used spermicidal agent, but with higher toxicity and potential for irritation.
Salicylaldehyde derivatives: These compounds also exhibit spermicidal properties but are generally less effective than this compound.
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
7-bromo-3-hydroxyimino-1,2-dihydroinden-4-ol |
InChI |
InChI=1S/C9H8BrNO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11-13/h2,4,12-13H,1,3H2 |
InChI Key |
BFCCIMYTKKPKND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NO)C2=C(C=CC(=C21)Br)O |
Synonyms |
4-bromo-7-hydroxyindan oxime S 75029 S-75029 S75029 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-(4-heptylphenyl)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1214472.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1214474.png)


